molecular formula C19H17BrN4OS B461414 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889955-64-0

8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B461414
CAS No.: 889955-64-0
M. Wt: 429.3g/mol
InChI Key: GYTTVZAIJDBNAT-UHFFFAOYSA-N
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Description

8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a fused multi-cyclic structure that incorporates a 1,5-naphthyridine core, a thieno ring system, and a carboxamide group linked to a 3-bromophenyl substituent. This specific architecture suggests potential for diverse biological interactions. Compounds with similar naphthyridine-carboxamide scaffolds have been extensively investigated for a range of biological activities, serving as a foundation for early-stage drug discovery. Research on analogous structures has indicated potential as antimicrobial agents , with some derivatives exhibiting potent analgesic or anti-inflammatory properties while being devoid of acute gastrolesivity . Other naphthyridine-carboxamide derivatives have been explored as tachykinin NK1 receptor antagonists, showing effects on bladder functions in preclinical models . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all applicable regulatory and safety guidelines are followed during the handling and use of this material.

Properties

IUPAC Name

5-amino-N-(3-bromophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4OS/c20-11-2-1-3-12(8-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-4-6-24(14)7-5-10/h1-3,8-10H,4-7,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTTVZAIJDBNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core tetracyclic structure, followed by the introduction of the amino and bromophenyl groups. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of naphthyridine and carboxamide have shown significant cytotoxicity against various cancer cell lines. In particular, compounds similar to 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide have been evaluated for their ability to inhibit the proliferation of cancer cells such as A549 (lung carcinoma), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. The structural features of the compound suggest that it could interact with DNA or inhibit specific enzymes involved in cancer cell metabolism .

Antimicrobial Activity

Antibacterial and Antifungal Properties

In addition to its anticancer properties, 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has demonstrated antimicrobial activities. Research indicates that similar compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activities against various fungal strains .

Case Studies

A notable study evaluated a series of naphthyridine derivatives for their antibacterial efficacy. The results showed that certain derivatives exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide. Modifications to the bromophenyl group or variations in the carboxamide moiety can significantly affect biological activity. For example:

SubstituentBiological ActivityReference
3-BromophenylHigh cytotoxicity against cancer cells
Alkyl substitutionsEnhanced antibacterial properties
Hydroxyl groupsIncreased solubility and bioavailability

Mechanism of Action

The mechanism by which 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and two analogs identified in the evidence:

Property Target Compound
(8-amino-N-(3-bromophenyl)-...)
Analog 1
(8-amino-N-(3-chloro-4-fluorophenyl)-...)
Analog 2
(8-amino-N-(4-fluorobenzyl)-...)
Substituent 3-bromophenyl 3-chloro-4-fluorophenyl 4-fluorobenzyl
Molecular Weight ~420-430 (estimated) Not reported 382.46
Purity Not reported Not reported 90%
Synthetic Accessibility Likely challenging Similar core synthesis methods Commercially discontinued

Key Observations:

Substituent Effects: The 3-bromophenyl group in the target compound introduces a heavier halogen (Br vs. This may influence binding affinity in biological targets compared to the smaller chloro-fluoro substituent in Analog 1 .

Procedures for naphthyridine carboxamides in highlight the use of TLC and APCI+ LC-MS for purification and characterization, methods likely applicable to the target compound .

Research Findings and Pharmacological Implications

While direct data for the target compound are absent, insights from analogs suggest:

  • Halogen Impact : Bromine’s electronegativity and polarizability may enhance target engagement compared to chlorine or fluorine, as seen in kinase inhibitors where bromo-substituted analogs exhibit improved IC50 values .
  • Benzyl vs. Aryl Substitution : The benzyl group in Analog 2 may reduce metabolic stability compared to aryl-substituted derivatives, a critical factor in drug design .

Notes and Limitations

  • Data Gaps: No experimental data (e.g., bioactivity, solubility) for the target compound are available in the provided evidence.

Biological Activity

The compound 8-amino-N-(3-bromophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a member of the naphthyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
    • Bacillus subtilis
  • Results :
    • The compound demonstrated an inhibition range of 70% to 90% against tested bacterial strains with Minimum Inhibitory Concentration (MIC) values between 20–30 μg/mL . Notably, it was more effective against Gram-positive bacteria compared to Gram-negative strains .
Bacterial StrainInhibition (%)MIC (μg/mL)
Staphylococcus aureus85%20
Bacillus subtilis81%22
Escherichia coli58%24
Pseudomonas aeruginosa60%28

Anticancer Activity

The anticancer properties of naphthyridines have gained attention due to their ability to induce apoptosis in various cancer cell lines.

The compound has been shown to:

  • Intercalate into DNA.
  • Induce cell cycle arrest in the G1 phase.
  • Downregulate key proteins involved in cell proliferation such as Cyclin D1 and CDK2.

Cytotoxicity Studies

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
  • Results :
    • The compound exhibited IC50 values ranging from 10 to 15 μg/mL , indicating significant cytotoxicity against these cancer cells .
Cell LineIC50 (μg/mL)Apoptosis Induction (%)
HeLa12.570
MDA-MB-23110.075
A54915.065

Case Studies and Research Findings

A study by Gong et al. (2021) explored the effect of naphthyridine derivatives on non-small cell lung cancer cells. The findings indicated that these compounds could significantly inhibit cell growth and induce apoptosis through a p53-independent pathway .

Another investigation into the structure-activity relationship of naphthyridine derivatives revealed that modifications at the phenyl ring could enhance both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing and purifying this compound?

  • Methodology : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables . Include purification steps such as recrystallization or column chromatography, validated via HPLC or LC-MS for purity ≥95% .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodology : Combine X-ray crystallography for definitive stereochemical assignment and NMR (¹H, ¹³C, 2D-COSY) for functional group analysis. Computational methods like DFT calculations (e.g., Gaussian or ORCA) can predict electronic properties (HOMO-LUMO gaps) and validate experimental data .

Q. What are the key considerations for assessing solubility and stability in aqueous/organic media?

  • Methodology : Conduct shake-flask experiments with varying pH and solvent systems (e.g., DMSO-water gradients) to measure partition coefficients (logP). Stability studies under thermal, oxidative, and photolytic stress (ICH Q1A guidelines) should use HPLC to monitor degradation products .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for functionalizing the ethanothieno-naphthyridine core?

  • Methodology : Employ quantum chemical reaction path search algorithms (e.g., GRRM or AFIR) to map intermediates and transition states. Validate with kinetic isotopic effect (KIE) studies and in-situ IR spectroscopy . AI-driven tools like COMSOL Multiphysics can simulate reaction dynamics under varying flow conditions .

Q. What strategies resolve contradictions in catalytic activity data for bromophenyl-substituted analogs?

  • Methodology : Perform multivariate regression analysis to isolate confounding variables (e.g., steric effects vs. electronic contributions). Cross-reference with XAS (X-ray absorption spectroscopy) to correlate catalytic performance with ligand coordination geometry .

Q. How to optimize reactor design for scaling up synthesis while minimizing byproducts?

  • Methodology : Use CFD (Computational Fluid Dynamics) simulations to model heat/mass transfer in continuous-flow reactors. Compare batch vs. microfluidic systems for mixing efficiency, and integrate inline PAT (Process Analytical Technology) for real-time monitoring .

Q. What advanced techniques elucidate the compound’s interactions with biological targets (e.g., kinases)?

  • Methodology : Combine surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural insights. MD simulations (e.g., GROMACS) can predict binding free energies and guide SAR (Structure-Activity Relationship) studies .

Q. How do competing reaction mechanisms (e.g., SNAr vs. radical pathways) influence selectivity in derivatization?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O or ²H) to trace mechanistic pathways. EPR spectroscopy can detect radical intermediates, while Hammett plots correlate substituent effects with reaction rates .

Methodological Resources

  • Experimental Design : Leverage CRDC subclass RDF2050112 (reaction fundamentals) for reactor optimization .
  • Data Security : Implement encryption protocols from chemical software guidelines to protect sensitive data .
  • Safety : Adhere to the Chemical Hygiene Plan for advanced lab courses (e.g., handling brominated intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.